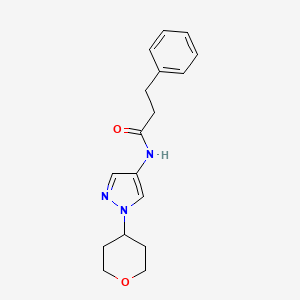
3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide is a compound that has been of interest to researchers due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing various N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, including compounds structurally similar to 3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide. These studies often aim to explore the compounds' chemical properties, structural configurations, and the potential for further chemical modifications. For example, the synthesis and immunomodulating activity of such compounds have been evaluated, highlighting their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice (Doria et al., 1991).
Biological Activities
The biological activities of pyrazole derivatives, including antimicrobial and anti-inflammatory properties, have been a significant focus. Research has shown that some N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides exhibit platelet antiaggregating activity superior or comparable to acetylsalicylic acid, along with moderate antiinflammatory, analgesic, and antipyretic activities (Menozzi et al., 1993).
Antidepressant Potential
The synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been conducted, revealing potential antidepressant medications. These compounds were assessed for their antidepressant and neurotoxicity screening, indicating promising therapeutic applications (Mathew et al., 2014).
Molecular Docking and Antimicrobial Studies
A novel pyrazole derivative, optimized using density functional theory (DFT), demonstrated antimicrobial potential against several bacteria and fungi. Molecular docking studies have been used to predict the interactions between these compounds and microbial proteins, offering insights into their mechanism of action (Sivakumar et al., 2020).
Propiedades
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(7-6-14-4-2-1-3-5-14)19-15-12-18-20(13-15)16-8-10-22-11-9-16/h1-5,12-13,16H,6-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMSUSQIZBUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

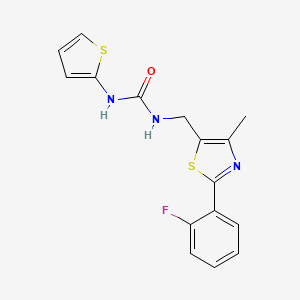
![3,4,7,9-tetramethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2436040.png)
![6-Bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2436042.png)
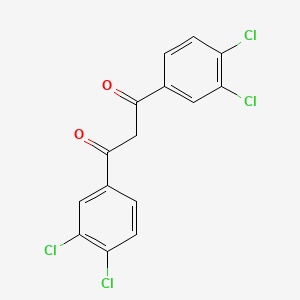
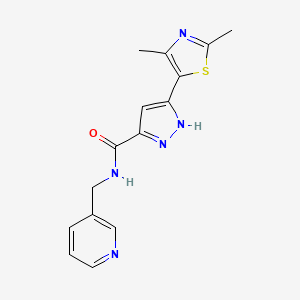
![3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2436049.png)
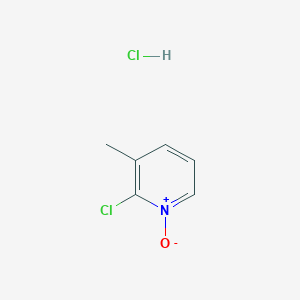
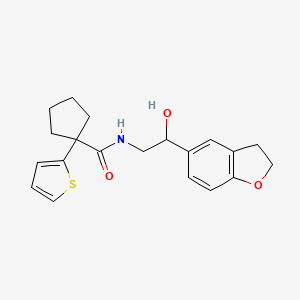
![2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2436055.png)
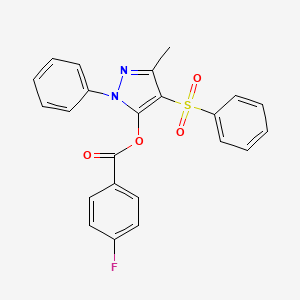
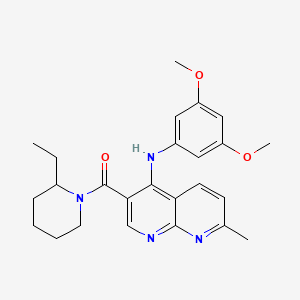
![N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2436060.png)
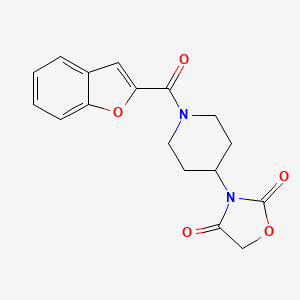
![5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2436062.png)